2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
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Description
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a useful research compound. Its molecular formula is C27H22N4O4S and its molecular weight is 498.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate” belongs to the class of benzothiazoles, which are known to interact with a variety of biological targets. For example, some benzothiazoles have been found to inhibit cyclooxygenase (COX) enzymes , which play a key role in inflammation and pain.
Mode of Action
For instance, if this compound is a COX inhibitor, it might bind to the active site of the COX enzymes, preventing them from catalyzing the production of prostaglandins, molecules that mediate inflammation and pain .
Biochemical Pathways
Benzothiazoles can affect various biochemical pathways depending on their specific targets. If this compound is a COX inhibitor, it would affect the arachidonic acid pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Pharmacokinetics
Benzothiazoles in general are often well absorbed and distributed throughout the body due to their lipophilic nature .
Result of Action
If it is a cox inhibitor, its action would result in reduced production of prostaglandins, leading to decreased inflammation and pain .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-ol, have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Similar compounds have been shown to inhibit acetylcholinesterase, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate at different dosages in animal models have not been studied
Properties
IUPAC Name |
[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S/c32-24(17-31-25(33)20-8-4-5-9-21(20)26(31)34)35-19-10-11-22-23(16-19)36-27(28-22)30-14-12-29(13-15-30)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURVGZNZZOQHJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.